molecular formula C8H13ClO4S B2616171 (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride CAS No. 2241131-30-4

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride

Cat. No.: B2616171
CAS No.: 2241131-30-4
M. Wt: 240.7
InChI Key: FAYNJSRRUFZHPP-UHFFFAOYSA-N
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Description

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO4S. It is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane ring and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride typically involves the reaction of 1,7-dioxaspiro[4.4]nonane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The spirocyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is unique due to its combination of a spirocyclic dioxane ring and a methanesulfonyl chloride group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-1-2-8(13-7)3-4-12-6-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYNJSRRUFZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)OC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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